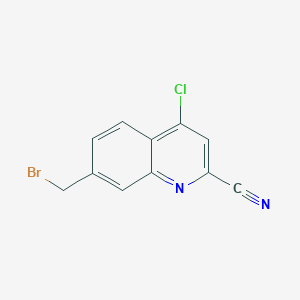![molecular formula C16H15BrN2O B8381726 4-(benzyloxy)-6-bromo-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B8381726.png)
4-(benzyloxy)-6-bromo-1,2-dimethyl-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzyloxy-6-bromo-1,2-dimethyl-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. The unique structure of 4-(benzyloxy)-6-bromo-1,2-dimethyl-1H-benzo[d]imidazole makes it a compound of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)-6-bromo-1,2-dimethyl-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-dimethyl-1H-benzimidazole and benzyl bromide.
Bromination: The 6-position of the benzimidazole ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Benzyloxylation: The brominated intermediate is then reacted with benzyl alcohol in the presence of a base such as potassium carbonate to introduce the benzyloxy group at the 4-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions: 4-Benzyloxy-6-bromo-1,2-dimethyl-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzyloxy group can be oxidized to a benzoyl group or reduced to a benzyl group under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
- Substituted benzimidazoles with various functional groups.
- Oxidized or reduced derivatives of the benzyloxy group.
- Coupled products with extended aromatic systems.
科学的研究の応用
4-Benzyloxy-6-bromo-1,2-dimethyl-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(benzyloxy)-6-bromo-1,2-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, or DNA, affecting their function.
Pathways Involved: It may inhibit enzyme activity, disrupt cellular signaling pathways, or induce apoptosis in cancer cells.
類似化合物との比較
6-Bromo-1H-benzimidazole: Lacks the benzyloxy and dimethyl groups, making it less versatile in chemical reactions.
4-Benzyloxy-1H-benzimidazole: Lacks the bromine and dimethyl groups, affecting its reactivity and biological activity.
1,2-Dimethyl-1H-benzimidazole: Lacks the benzyloxy and bromine groups, limiting its applications in coupling reactions.
Uniqueness: 4-Benzyloxy-6-bromo-1,2-dimethyl-1H-benzimidazole is unique due to the presence of both the benzyloxy and bromine groups, which enhance its reactivity and potential for diverse applications in scientific research.
特性
分子式 |
C16H15BrN2O |
|---|---|
分子量 |
331.21 g/mol |
IUPAC名 |
6-bromo-1,2-dimethyl-4-phenylmethoxybenzimidazole |
InChI |
InChI=1S/C16H15BrN2O/c1-11-18-16-14(19(11)2)8-13(17)9-15(16)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChIキー |
ROOGMVHRUZDOPZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(N1C)C=C(C=C2OCC3=CC=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(Diethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B8381653.png)

![ethyl 7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate](/img/structure/B8381669.png)


![[5-chloro-2-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B8381693.png)




![4-{[(3-Methyl-pyridin-2-ylmethyl)-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8381745.png)


